molecular formula C11H8Cl2N2O3 B5880440 2-(2,4-dichlorophenoxy)-N-3-isoxazolylacetamide

2-(2,4-dichlorophenoxy)-N-3-isoxazolylacetamide

Cat. No. B5880440
M. Wt: 287.10 g/mol
InChI Key: AJGNXJLRYNMZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-3-isoxazolylacetamide, commonly referred to as DIA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DIA belongs to the family of isoxazoles, which are compounds that contain a five-membered ring with an oxygen and nitrogen atom in it. In

Scientific Research Applications

DIA has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that DIA has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, DIA has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of DIA involves its ability to inhibit the activity of enzymes known as histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression, and their inhibition by DIA can lead to changes in gene expression that can result in the inhibition of cancer cell growth and the treatment of neurological disorders.
Biochemical and Physiological Effects:
DIA has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that DIA can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, DIA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIA in lab experiments is its specificity for HDAC inhibition. DIA has been shown to selectively inhibit HDACs, which can lead to fewer off-target effects compared to other HDAC inhibitors. However, one limitation of using DIA in lab experiments is its low solubility in water, which can make it challenging to administer in vitro and in vivo.

Future Directions

There are several future directions for research on DIA. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DIA. Additionally, there is a need for further research on the potential use of DIA in combination with other cancer treatments. Finally, more research is needed to understand the potential applications of DIA in the treatment of neurological disorders.
Conclusion:
In conclusion, DIA is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. The synthesis method of DIA involves a multistep process, and it has been extensively studied for its potential applications in cancer treatment and the treatment of neurological disorders. DIA's mechanism of action involves its ability to inhibit HDACs, and it has a range of biochemical and physiological effects. While there are advantages to using DIA in lab experiments, there are also limitations to its use. Finally, there are several future directions for research on DIA, including the development of more potent and selective HDAC inhibitors and the exploration of its potential use in combination with other cancer treatments and the treatment of neurological disorders.

Synthesis Methods

The synthesis of DIA involves a multistep process that begins with the reaction of 2,4-dichlorophenol with ethyl oxalyl chloride to form 2,4-dichlorophenyl oxalate. The resulting compound is then reacted with hydroxylamine hydrochloride to form 2,4-dichlorophenyl isoxazol-5(2H)-one. Finally, the addition of N-acetylglycine methyl ester to the isoxazole ring yields DIA.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-1-2-9(8(13)5-7)17-6-11(16)14-10-3-4-18-15-10/h1-5H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGNXJLRYNMZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide

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